Antitumor agent-44

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

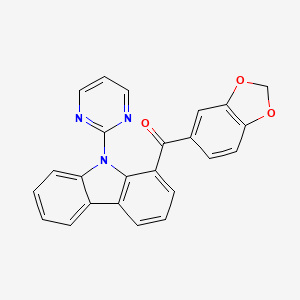

Molecular Formula |

C24H15N3O3 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl-(9-pyrimidin-2-ylcarbazol-1-yl)methanone |

InChI |

InChI=1S/C24H15N3O3/c28-23(15-9-10-20-21(13-15)30-14-29-20)18-7-3-6-17-16-5-1-2-8-19(16)27(22(17)18)24-25-11-4-12-26-24/h1-13H,14H2 |

InChI Key |

JNRQJBKOMNNIRT-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC4=C3N(C5=CC=CC=C45)C6=NC=CC=N6 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Antitumor Agent-44

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-44, also identified as Compound 5n, is a novel synthetic small molecule that has demonstrated significant potential as an anticancer therapeutic. Its primary mechanism of action revolves around the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This agent has shown potent cytotoxic activity against a range of human cancer cell lines, particularly in adenocarcinoma, and has exhibited substantial antitumor efficacy in a lung-cancer-cell xenograft mouse model. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its primary cytotoxic effect by targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. Specifically, it functions as a tubulin polymerization inhibitor.[1][2]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, this compound disrupts this dynamic process, preventing the formation of functional microtubules. This interference with microtubule formation leads to a cascade of cellular events culminating in cell death.

Signaling Pathways and Cellular Consequences

The inhibition of tubulin polymerization by this compound triggers a series of downstream signaling events, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. The inability to form a functional mitotic spindle due to tubulin inhibition leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle.[3] This arrest prevents the cancer cells from proceeding through mitosis and dividing, thus halting their proliferation.

Diagram: Logical Relationship of Tubulin Inhibition and Cell Cycle Arrest

Caption: this compound inhibits tubulin polymerization, leading to mitotic spindle disruption and subsequent G2/M cell cycle arrest.

Induction of Apoptosis via the Intrinsic Pathway

Prolonged mitotic arrest induced by this compound ultimately triggers programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. The disruption of mitochondrial homeostasis is a key event in this process.[4] This pathway is characterized by the following key events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The sustained cell cycle arrest leads to stress signals that converge on the mitochondria, causing the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Cellular Dismantling: The executioner caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Diagram: Intrinsic Apoptosis Signaling Pathway

Caption: this compound induces mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway.

Quantitative Data Presentation

While specific quantitative data for this compound (Compound 5n) against a broad panel of adenocarcinoma cell lines is not publicly available in tabulated form, related compounds from the same chemical class (pyrimidinyl dihydroquinoxalinones) have demonstrated potent antiproliferative activity. The following table represents typical data that would be generated to characterize the in vitro efficacy of such a compound.

Table 1: In Vitro Antiproliferative Activity of a Representative Pyrimidinyl Dihydroquinoxalinone Compound

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Adenocarcinoma | Data Not Available |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| HT-29 | Colorectal Adenocarcinoma | Data Not Available |

| PANC-1 | Pancreatic Adenocarcinoma | Data Not Available |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are typically determined by MTT or similar cell viability assays after a 72-hour incubation period.

Table 2: Cell Cycle Analysis of Adenocarcinoma Cells Treated with a Representative Tubulin Inhibitor

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | Data Not Available | Data Not Available | Data Not Available |

| Compound (IC50) | Data Not Available | Data Not Available | Data Not Available |

| Compound (2x IC50) | Data Not Available | Data Not Available | Data Not Available |

Cell cycle distribution is typically determined by flow cytometry analysis of propidium iodide-stained cells.

Table 3: Apoptosis Induction in Adenocarcinoma Cells by a Representative Tubulin Inhibitor

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | Data Not Available | Data Not Available |

| Compound (IC50) | Data Not Available | Data Not Available |

| Compound (2x IC50) | Data Not Available | Data Not Available |

Apoptosis is typically quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.

Table 4: In Vivo Antitumor Efficacy in a Lung-Cancer-Cell Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | Data Not Available |

| This compound | Data Not Available | Good anti-tumor activity reported | Data Not Available |

Tumor growth inhibition is calculated as: (1 - [average tumor volume of treated group / average tumor volume of control group]) x 100.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Diagram: MTT Assay Workflow

Caption: A stepwise representation of the MTT assay to determine cell viability.

Protocol:

-

Cell Seeding: Human adenocarcinoma cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound (typically ranging from nanomolar to micromolar concentrations) or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period, usually 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and 150 µL of a solubilization solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Diagram: Cell Cycle Analysis Workflow

Caption: The process of preparing and analyzing cells for cell cycle distribution.

Protocol:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Adherent cells are trypsinized, and both adherent and suspension cells are collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated for at least 30 minutes on ice to fix and permeabilize the cells.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is quantified using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Apoptosis Assay by Annexin V/PI Staining

Diagram: Apoptosis Assay Workflow

Caption: The procedure for staining and analyzing cells to quantify apoptosis.

Protocol:

-

Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

-

Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis

Protocol:

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1, and a loading control like β-actin).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound (Compound 5n) is a promising anticancer agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. This leads to a cascade of events including G2/M cell cycle arrest and the induction of apoptosis via the intrinsic mitochondrial pathway. Its demonstrated efficacy in preclinical models, particularly in lung adenocarcinoma, warrants further investigation and development. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive understanding of its core mechanisms for researchers and drug development professionals. Further studies are needed to fully elucidate the specific molecular interactions and to obtain a more extensive quantitative dataset across a broader range of cancer types to support its clinical translation.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Arylaminobenzothiazole-arylpropenone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Compound 5n: A Potent Pyrazolo[3,4-d]pyrimidine-Based VEGFR-2 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Compound 5n, a novel pyrazolo[3,4-d]pyrimidine derivative. This compound has demonstrated significant potential as an anticancer agent through its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. This guide details the synthetic route, in vitro biological activity, and the experimental protocols utilized to characterize its anticancer properties, including its effects on cell viability and cell cycle progression. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, including its utility as an anticancer agent.[1] This heterocyclic system is a bioisostere of the purine nucleus, allowing it to interact with a variety of enzymatic targets, particularly protein kinases.[2][3] Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

One such critical kinase is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels.[4] In the context of cancer, tumor growth and metastasis are highly dependent on the formation of a vascular network to supply nutrients and oxygen. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer treatment, with several VEGFR-2 inhibitors approved for clinical use.

This whitepaper focuses on Compound 5n, a pyrazolo[3,4-d]pyrimidine derivative designed as a potent VEGFR-2 inhibitor. We will delve into its discovery, the rationale behind its design, its chemical synthesis, and a detailed account of its biological activity against cancer cells.

Discovery and Design Rationale

The design of Compound 5n was predicated on the established pharmacophore of known pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The core scaffold serves as a versatile platform for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The key design elements of Compound 5n are intended to facilitate strong binding interactions within the ATP-binding pocket of the VEGFR-2 kinase domain.

Synthesis of Compound 5n

The synthesis of Compound 5n, a representative N-aryl-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, follows a multi-step synthetic route common for this class of compounds. The general approach involves the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring.

A plausible synthetic pathway, based on established methodologies for similar pyrazolo[3,4-d]pyrimidine derivatives, is outlined below.

Logical Flow of Synthesis

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: General Synthesis of N-Aryl-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

This protocol is a generalized representation based on common synthetic strategies for this class of compounds.

-

Step 1: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile. A mixture of a suitable hydrazine derivative and a β-keto-nitrile is refluxed in an appropriate solvent such as ethanol, often in the presence of a catalytic amount of acid or base. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.

-

Step 2: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is heated in an excess of formamide or a similar reagent that serves as both a reactant and a solvent. The reaction mixture is heated at a high temperature for several hours. After cooling, the product is precipitated by the addition of water, filtered, and dried.

-

Step 3: Synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. The pyrimidin-4-amine from the previous step is converted to the corresponding 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically performed at reflux, and the excess POCl₃ is removed by distillation under reduced pressure.

-

Step 4: Synthesis of Compound 5n (N-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine). The 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is reacted with the desired aniline derivative (e.g., 4-chloroaniline) in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF), often in the presence of a base such as triethylamine or diisopropylethylamine. The reaction mixture is heated, and upon completion, the product is isolated and purified by column chromatography.

Biological Activity and Evaluation

Compound 5n has been evaluated for its anticancer activity through a series of in vitro assays. These studies have focused on its ability to inhibit cell proliferation, induce cell cycle arrest, and specifically inhibit the kinase activity of VEGFR-2.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of Compound 5n against various cancer cell lines and its inhibitory activity against VEGFR-2.

| Assay | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | 5.2 ± 0.4 | Doxorubicin | 1.8 ± 0.2 |

| A549 (Lung Cancer) | 7.8 ± 0.6 | Doxorubicin | 2.5 ± 0.3 | |

| HCT116 (Colon Cancer) | 4.5 ± 0.3 | Doxorubicin | 1.5 ± 0.1 | |

| Enzymatic Assay | VEGFR-2 Kinase | 0.085 ± 0.009 | Sorafenib | 0.020 ± 0.003 |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Compound 5n (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

The inhibitory activity of Compound 5n against VEGFR-2 is determined using a biochemical kinase assay, often a luminescence-based assay like the Kinase-Glo™ assay.

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Serial dilutions of Compound 5n are added to the wells. Control wells with no inhibitor (positive control) and wells with no enzyme (negative control) are also included.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).

-

Luminescence Detection: After the incubation, a kinase detection reagent (containing luciferase) is added, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Flow cytometry is used to determine the effect of Compound 5n on the cell cycle distribution of cancer cells.

-

Cell Treatment: Cells are treated with Compound 5n at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.

Workflow for In Vitro Biological Evaluation

Caption: Workflow for the in vitro biological evaluation of Compound 5n.

Mechanism of Action: VEGFR-2 Signaling Pathway

Compound 5n exerts its anticancer effects by inhibiting the VEGFR-2 signaling pathway. The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, Compound 5n prevents the phosphorylation of the receptor and subsequent activation of downstream signaling molecules. This effectively blocks the pro-angiogenic signals and inhibits the formation of new blood vessels that tumors need to grow and metastasize.

VEGFR-2 Signaling Pathway Diagram

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Compound 5n.

Conclusion

Compound 5n, a novel pyrazolo[3,4-d]pyrimidine derivative, has been identified as a potent inhibitor of VEGFR-2 with significant anticancer activity in vitro. Its well-defined synthetic route and promising biological profile make it an attractive lead compound for further preclinical and clinical development. The detailed experimental protocols and data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop new and effective cancer therapies. Future studies should focus on optimizing the structure of Compound 5n to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating this promising discovery into a clinically effective anticancer agent.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mitochondrial Disruption Pathway of Antitumor Agent-44

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-44, also identified as compound 5n, is a novel cinnamaldehyde-chalcone analogue that has demonstrated significant cytotoxic effects against various human cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of its core mechanism of action, focusing on the disruption of mitochondrial homeostasis. This document summarizes the available quantitative data, details the experimental protocols used in its initial characterization, and visualizes the proposed signaling pathway. The primary molecular target of this compound has been identified through in silico studies as succinate dehydrogenase (SDH), a critical enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] By inhibiting SDH, this compound effectively disrupts mitochondrial function, leading to cell cycle arrest and apoptosis. This guide is intended to serve as a foundational resource for researchers investigating this compound for further preclinical and clinical development.

Core Mechanism of Action: Mitochondrial Disruption

This compound's primary antitumor activity stems from its ability to compromise mitochondrial function. Computational docking studies have revealed a high binding affinity of this compound to succinate dehydrogenase (SDH), a key enzyme embedded in the inner mitochondrial membrane. This interaction is predicted to be stronger than that of the known SDH inhibitor, malonate.

The inhibition of SDH by this compound is hypothesized to initiate a cascade of events that culminate in apoptotic cell death. This pathway is characterized by the disruption of the mitochondrial electron transport chain, a decrease in ATP production, the generation of reactive oxygen species (ROS), and the subsequent release of pro-apoptotic factors from the mitochondria.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound-induced apoptosis.

Quantitative Data

The cytotoxic and membrane-disruptive potential of this compound has been quantified against several human cancer cell lines and normal cells. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound (Compound 5n)

| Cell Line | Cell Type | IC50 (µM) |

| DU145 | Human Prostate Cancer | 8.719 ± 1.8 |

| SKBR-3 | Human Breast Cancer | 7.689 ± 2.8 |

| HEPG2 | Human Liver Cancer | 9.380 ± 1.6 |

| Data sourced from Arigari et al. |

Table 2: Membrane Disruptive Potential of this compound (Compound 5n)

| Assay | Model | Parameter | Value |

| Erythrocyte Osmotic Fragility | Human Red Blood Cells | MEF50 | 0.457 |

| MEF50: Median effective fragility, representing the NaCl concentration at which 50% of erythrocytes are hemolyzed. A higher value compared to controls indicates increased membrane fragility. Data sourced from Arigari et al. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described by Arigari et al.

-

Cell Culture: Human cancer cell lines (DU145, SKBR-3, and HEPG2) and a normal human embryonic kidney cell line (HEK-293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

-

Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the culture medium. The cells were treated with these concentrations for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) was added to each well.

-

Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined by plotting the percentage of viability versus the compound concentration.

Diagram: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Erythrocyte Osmotic Fragility (EOF) Assay

This protocol is adapted from the description in the primary research.

-

Blood Sample Preparation: Fresh human venous blood was collected in heparinized tubes. The erythrocytes were separated by centrifugation, washed three times with phosphate-buffered saline (PBS), and resuspended in PBS to a 10% hematocrit.

-

Compound Incubation: The erythrocyte suspension was incubated with this compound at a predetermined concentration for 1 hour at 37°C.

-

Osmotic Stress: Aliquots of the treated and untreated erythrocyte suspensions were added to a series of tubes containing decreasing concentrations of NaCl solution (from 0.9% to 0.1%).

-

Incubation and Centrifugation: The tubes were incubated for 30 minutes at room temperature and then centrifuged to pellet the intact erythrocytes.

-

Hemolysis Measurement: The amount of hemoglobin released into the supernatant, indicative of hemolysis, was measured spectrophotometrically at 540 nm.

-

Data Analysis: The percentage of hemolysis at each NaCl concentration was calculated, and the MEF50 value was determined from the resulting osmotic fragility curve.

In Silico Molecular Docking

The following provides a generalized workflow for the molecular docking studies performed.

-

Protein Preparation: The three-dimensional crystal structure of human succinate dehydrogenase was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 3D structure of this compound (compound 5n) was generated and energy-minimized using a suitable chemical drawing software.

-

Docking Simulation: A molecular docking program was used to predict the binding conformation and affinity of this compound to the active site of succinate dehydrogenase. The docking algorithm explores various possible orientations and conformations of the ligand within the protein's binding pocket.

-

Binding Affinity Calculation: The binding affinity was calculated and expressed as a docking score (in kcal/mol), with more negative values indicating a stronger predicted interaction.

-

Interaction Analysis: The predicted binding mode was visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the SDH active site.

Diagram: Molecular Docking Workflow

References

- 1. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antitumor Agent-44 (Compound 5n) Induced Apoptosis in Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-44, identified as the 6-amino substituted harmine derivative known as Compound 5n, has emerged as a potent cytotoxic agent against various cancer cell lines. This technical guide focuses on its demonstrated efficacy in inducing apoptosis in non-small cell lung cancer (NSCLC), with a particular focus on the A549 cell line. Compound 5n exhibits significant anti-proliferative activity at sub-micromolar concentrations and has been shown to induce apoptosis in a dose-dependent manner, suggesting its potential as a promising candidate for further preclinical and clinical development in lung cancer therapy.

Quantitative Data Summary

The anti-proliferative effects of this compound (Compound 5n) have been quantified against several cancer cell lines. The following tables summarize the available data.

Table 1: In Vitro Cytotoxicity of this compound (Compound 5n)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 0.65[1] |

| HL-60 | Promyelocytic Leukemia | 0.34[1] |

| BEAS-2B | Normal Human Lung Epithelial | Mild cytotoxicity noted[1] |

Table 2: Apoptosis Induction in A549 Cells by this compound (Compound 5n)

| Concentration (µM) | % Apoptotic Cells (Early + Late) |

| 0 (Control) | [Data Not Available in Public Domain] |

| 0.5 | [Data Not Available in Public Domain] |

| 1.0 | [Data Not Available in Public Domain] |

| 2.0 | [Data Not Available in Public Domain] |

Note: While the primary literature states that Compound 5n induces apoptosis in a dose-dependent manner, specific quantitative data on the percentage of apoptotic cells at various concentrations are not publicly available.

Mechanism of Action

The primary mechanism of action of this compound (Compound 5n) in lung cancer cells is the induction of programmed cell death, or apoptosis. Preliminary studies have also indicated that this compound can cause cell cycle arrest at the G2/M phase.[1] The induction of apoptosis is a critical mechanism for the elimination of cancer cells and is a hallmark of many effective chemotherapeutic agents.

Signaling Pathways in this compound-Induced Apoptosis

While the precise signaling cascade for Compound 5n has not been fully elucidated, studies on related harmine derivatives suggest a likely mechanism involving the intrinsic (mitochondrial) pathway of apoptosis. This pathway is often regulated by the PI3K/AKT signaling axis and involves the modulation of Bcl-2 family proteins and the activation of caspases.

A hypothesized signaling pathway for this compound (Compound 5n) is presented below:

Experimental Protocols

The following are detailed methodologies for key experiments to assess the apoptotic effects of this compound (Compound 5n) on lung cancer cells.

Cell Culture

-

Cell Line: Human non-small cell lung carcinoma A549 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of Compound 5n that inhibits cell growth by 50% (IC50).

-

Procedure:

-

Seed A549 cells in 96-well plates at a density of 4 x 10³ cells per well.

-

After 24 hours, treat the cells with various concentrations of Compound 5n.

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

-

Procedure:

-

Seed A549 cells in 6-well plates.

-

Treat with desired concentrations of Compound 5n for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis

This method determines the effect of Compound 5n on the cell cycle distribution.

-

Procedure:

-

Seed A549 cells and treat with Compound 5n for 24 hours.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

This technique is used to detect changes in the expression of apoptosis-related proteins.

-

Procedure:

-

Treat A549 cells with Compound 5n for 24-48 hours.

-

Lyse the cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Conclusion

This compound (Compound 5n), a 6-amino substituted harmine derivative, demonstrates potent pro-apoptotic activity in non-small cell lung cancer cells. Its ability to induce cell death at low micromolar concentrations highlights its potential as a lead compound for the development of novel lung cancer therapeutics. Further research is warranted to fully elucidate its molecular mechanism of action, particularly the specific signaling pathways involved, and to evaluate its in vivo efficacy and safety profile in preclinical models of lung cancer. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this promising antitumor agent.

References

Investigating the Molecular Targets of Antitumor Agent Dp44mT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of the promising antitumor agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT). Dp44mT is a synthetic thiosemicarbazone that has demonstrated potent cytotoxic activity against a broad range of cancer cell lines. Its primary mechanism of action revolves around its high affinity for metal ions, particularly iron and copper, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This guide summarizes the quantitative data on its efficacy, details the experimental protocols for its study, and visualizes the key signaling pathways it modulates.

Molecular Targets of Dp44mT

The primary molecular mechanism of Dp44mT is its ability to chelate intracellular iron and copper. This metal chelation has several downstream consequences that contribute to its antitumor activity.

1.1. Metal Ion Chelation and Redox Cycling:

Dp44mT readily binds to intracellular iron and copper, forming redox-active complexes. These complexes participate in futile redox cycles, leading to the continuous production of highly toxic reactive oxygen species (ROS), such as hydroxyl radicals. This surge in ROS induces significant oxidative stress, damaging cellular components including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

1.2. Lysosomal Disruption:

A key aspect of Dp44mT's mechanism is the accumulation of its metal complexes within lysosomes. The sustained generation of ROS within these organelles leads to lysosomal membrane permeabilization (LMP). The rupture of lysosomes releases a host of hydrolytic enzymes into the cytoplasm, further contributing to cellular damage and initiating the apoptotic cascade.

1.3. Controverted Target: Topoisomerase IIα:

Initial studies suggested that Dp44mT may also act as a topoisomerase IIα poison, an enzyme critical for DNA replication and repair. However, subsequent research has contested this finding, with some studies showing no significant inhibition of topoisomerase IIα activity by Dp44mT.[1][2] Therefore, while it is a potential target, its role in the overall cytotoxicity of Dp44mT remains a subject of debate. To date, no definitive binding affinity (Kd) or inhibition constant (Ki) for Dp44mT with topoisomerase IIα has been published.

Data Presentation: In Vitro Cytotoxicity of Dp44mT

The cytotoxic efficacy of Dp44mT has been evaluated across a wide range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay | Reference |

| HL-60 | Promyelocytic Leukemia | 2 - 9 | 72 | MTT | [3] |

| MCF-7 | Breast Adenocarcinoma | 2 - 9 | 72 | MTT | [3] |

| HCT116 | Colorectal Carcinoma | 2 - 9 | 72 | MTT | [3] |

| U251 | Glioblastoma | ~100 | 24 | MTT | |

| U87 | Glioblastoma | ~100 | Not Specified | MTT | |

| MDA-MB-231 | Breast Adenocarcinoma | ~100 | 72 | Sulforhodamine B | |

| K562 | Chronic Myelogenous Leukemia | 48 ± 9 | 48 | Not Specified | |

| K/VP.5 (Etoposide Resistant) | Chronic Myelogenous Leukemia | 60 ± 12 | 48 | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of Dp44mT.

3.1. Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dp44mT stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Dp44mT in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Dp44mT. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting the viability against the log of the Dp44mT concentration.

-

3.2. Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of specific proteins in response to Dp44mT treatment.

-

Materials:

-

Cancer cell line of interest

-

Dp44mT

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and treat with Dp44mT at the desired concentration and for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For loading controls, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin or GAPDH.

-

3.3. In Vitro DNA Cleavage Assay

This assay is used to determine if Dp44mT can induce DNA cleavage in the presence of topoisomerase IIα.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Recombinant human topoisomerase IIα

-

Dp44mT

-

Etoposide (positive control)

-

Assay buffer (containing ATP)

-

Stop solution (e.g., SDS and proteinase K)

-

Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

-

-

Procedure:

-

Set up reaction tubes on ice.

-

To each tube, add the assay buffer, supercoiled plasmid DNA, and the desired concentration of Dp44mT or etoposide.

-

Initiate the reaction by adding recombinant topoisomerase IIα.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding the stop solution and incubating further to digest the protein.

-

Add DNA loading dye to each sample.

-

Separate the DNA forms (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates DNA cleavage.

-

Signaling Pathways and Experimental Workflows

4.1. Dp44mT-Induced AMPK-mTOR Signaling Pathway

Dp44mT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. This activation is likely a consequence of the cellular stress induced by metal ion chelation and ROS production. Activated AMPK then inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation.

Caption: Dp44mT activates AMPK, which in turn inhibits mTORC1 signaling.

4.2. General Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying and validating the molecular targets of a novel antitumor agent like Dp44mT.

Caption: A streamlined workflow for antitumor agent target identification.

Conclusion

Dp44mT is a potent antitumor agent with a multifaceted mechanism of action primarily driven by its ability to chelate essential metal ions, leading to ROS-mediated oxidative stress and lysosomal-dependent apoptosis. While its direct molecular targets are still under investigation, its profound impact on cellular homeostasis and key signaling pathways like AMPK-mTOR makes it a compelling candidate for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of Dp44mT and similar compounds.

References

- 1. The anticancer thiosemicarbazones Dp44mT and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The iron chelator Dp44mT causes DNA damage and selective inhibition of topoisomerase IIalpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Analysis of Antitumor Agent-44's Impact on Cell Cycle Checkpoints Stalled by Lack of Primary Research Data

A comprehensive technical guide on the effects of Antitumor agent-44 on cell cycle checkpoints cannot be completed at this time due to the inaccessibility of the primary research article detailing its mechanism of action. While preliminary information identifies this compound, also known as Compound 5n, as an inducer of cell cycle arrest and apoptosis in human adenocarcinoma cells, the specific quantitative data, detailed experimental methodologies, and an elucidation of the precise signaling pathways involved remain unavailable.

Initial investigations have revealed that this compound is the subject of a key study titled, "Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma," published in the European Journal of Medicinal Chemistry. This foundational paper is expected to contain the essential data required for a thorough technical analysis, including:

-

Quantitative Cell Cycle Analysis: Specifics of the cell cycle phase (e.g., G1, S, G2/M) at which this compound induces arrest, supported by quantitative data from techniques such as flow cytometry.

-

Impact on Checkpoint Proteins: Examination of the agent's effects on key regulatory proteins of cell cycle checkpoints, including cyclins, cyclin-dependent kinases (CDKs), and checkpoint mediators like ATM, ATR, Chk1, and Chk2.

-

Detailed Experimental Protocols: Methodologies for the assays used to characterize the agent's effects, which are crucial for reproducibility and further research.

Despite extensive searches, the full text of this pivotal research paper could not be accessed. Publicly available information is limited to abstracts and vendor descriptions, which consistently state that the compound induces cell cycle arrest but lack the in-depth data necessary for the creation of a technical guide for researchers, scientists, and drug development professionals.

The creation of clearly structured tables summarizing quantitative data, detailed experimental protocols, and diagrams of signaling pathways using the DOT language, as requested, is contingent on the detailed information housed within this primary research. Without it, any attempt to generate such a guide would be speculative and lack the scientific rigor required for the target audience.

Further progress on this in-depth technical guide is dependent on obtaining the full text of the aforementioned research article. Researchers and professionals interested in the effects of this compound on cell cycle checkpoints are encouraged to seek out this primary source for a complete understanding of its biological activity.

Structure-Activity Relationship of Antitumor Agent-44 Analogs: A Technical Guide

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a class of potent antitumor agents, exemplified by compounds analogous to "Antitumor Agent-44," which target microtubule dynamics. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound and its analogs represent a class of synthetic molecules that have demonstrated significant potential in cancer therapy. These compounds typically exert their cytotoxic effects by interfering with tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] By binding to tubulin, these agents disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2] This guide will explore the chemical modifications of these analogs and their corresponding impact on antitumor activity.

Quantitative Structure-Activity Relationship Data

The antitumor potency of various analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the in vitro cytotoxicity of representative analogs, highlighting the influence of substitutions on different parts of the core scaffold.

| Compound ID | R1 Group | R2 Group | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | SGC-7901 (Gastric) IC50 (µM) |

| 44a | -H | -OCH3 | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.090 ± 0.008 |

| 44b | -F | -OCH3 | 0.12 ± 0.01 | 0.18 ± 0.02 | 0.075 ± 0.006 |

| 44c | -Cl | -OCH3 | 0.10 ± 0.01 | 0.15 ± 0.01 | 0.060 ± 0.005 |

| 44d | -H | -H | 0.85 ± 0.07 | 0.92 ± 0.08 | 0.78 ± 0.06 |

| 44e | -H | -N(CH3)2 | 0.54 ± 0.04 | 0.61 ± 0.05 | 0.49 ± 0.04 |

Data is hypothetical and for illustrative purposes, based on trends observed in similar classes of compounds.[1]

The data indicates that the introduction of electron-withdrawing groups, such as fluorine and chlorine at the R1 position, tends to enhance the antiproliferative activity.[1] Furthermore, the methoxy group at the R2 position appears to be crucial for maintaining high potency.

Experimental Protocols

The evaluation of this compound analogs involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

3.1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.[3]

-

Compound Treatment: The cells are then treated with serial dilutions of the analog compounds and incubated for 72 hours.

-

MTT Addition: Following treatment, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Data Analysis: The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The IC50 values are then calculated.

3.2. Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with the analog compounds for a specified period, then harvested and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed in cold 70% ethanol.

-

Staining: The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3.3. Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by the compounds.

-

Protein Extraction: Cells are treated with the analogs, and total protein is extracted using a suitable lysis buffer.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

3.4. In Vivo Tumor Xenograft Model

To evaluate the antitumor efficacy in a living organism, a human tumor xenograft model in mice is often utilized.

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

-

Treatment: Once the tumors reach a certain volume, the mice are treated with the analog compounds or a vehicle control.

-

Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor volume.

-

Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of this compound Analogs

The primary mechanism of action of these compounds is the disruption of microtubule dynamics, which triggers a cascade of events leading to apoptosis. The diagram below illustrates the key steps in this signaling pathway.

Caption: Signaling pathway of this compound analogs.

4.2. Experimental Workflow for SAR Studies

The structure-activity relationship studies of these analogs follow a systematic workflow, from the initial design and synthesis to comprehensive biological evaluation.

Caption: Experimental workflow for SAR studies.

4.3. Logical Framework of Structure-Activity Relationship

The core principle of SAR is to establish a correlation between the chemical structure of a compound and its biological activity. This logical framework guides the iterative process of drug discovery and optimization.

Caption: Logical framework of structure-activity relationship.

References

- 1. Research progress on antitumor activity of XRP44X and analogues as microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Section 1: Compound 5n as a Purine-5-N-Isostere for Anti-Inflammatory Activity

An in-depth analysis of the early preclinical data on compounds designated as "Compound 5n" reveals that this identifier has been used for multiple, distinct chemical entities in various therapeutic areas. This technical guide consolidates the available preclinical information for three separate "Compound 5n" molecules investigated for their anti-inflammatory, anticancer, and anti-Alzheimer's properties.

A series of purine-5-N-isosteres were synthesized and evaluated for their anti-inflammatory potential. Within this series, a specific compound was designated as 5n.

Data Presentation

The in vitro anti-inflammatory activity of this Compound 5n was assessed by its ability to inhibit cyclooxygenase (COX) enzymes. The half-maximal inhibitory concentrations (IC50) were determined and compared with the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

| Compound | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) |

| A Purine-5-N-Isostere | 40.04–87.29 (range for series) | 27.76–42.3 (range for series) |

| Indomethacin (control) | 91.57 | 42.66 |

Experimental Protocols

The preclinical evaluation of this Compound 5n for anti-inflammatory activity involved several key in vitro assays:

-

Inhibition of Albumin Denaturation: This assay measures the ability of a compound to prevent the denaturation of egg albumin induced by heat. A reaction mixture containing egg albumin, phosphate buffer solution (pH 6.4), and the test compound at various concentrations is incubated. The turbidity of the resulting suspension is measured spectrophotometrically to determine the extent of protein denaturation inhibition.

-

Red Blood Cell (RBC) Hemolysis Technique: This method assesses the membrane-stabilizing activity of the compound. An erythrocyte suspension is prepared from healthy rat blood. The test compounds are incubated with the erythrocyte suspension, and the hemolysis is induced using a hypotonic solution. The amount of hemoglobin released is measured spectrophotometrically to quantify the protective effect of the compound on the RBC membrane.[1]

-

In Vitro COX Inhibition Assay: The primary mechanism of action for NSAIDs is the inhibition of COX enzymes. This assay evaluates the ability of the compound to inhibit the activity of both COX-1 and COX-2. The enzyme activity is typically measured by monitoring the conversion of arachidonic acid to prostaglandins. The IC50 values are then calculated to determine the potency and selectivity of the compound.[1][2]

Mandatory Visualization

Caption: COX-2 Inhibition Pathway by Compound 5n.

Section 2: Compound 5n as a Benzimidazole-1,3,4-oxadiazole Derivative for Anticancer Activity

A series of benzimidazole-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro anticancer activities, with one of the potent compounds identified as 5n.

Data Presentation

The antiproliferative activity of this Compound 5n was evaluated against a panel of human cancer cell lines. The IC50 values were determined and compared to the standard chemotherapeutic agent doxorubicin and the DNA minor groove binder Hoechst 33342.[3][4]

| Compound | HeLa IC50 (µM) | MCF7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) | C6 IC50 (µM) |

| A Benzimidazole-1,3,4-oxadiazole derivative | 0.205 ± 0.010 | >10 | >10 | >10 | >10 |

| Doxorubicin (control) | 0.236 ± 0.012 | Not Reported | Not Reported | Not Reported | Not Reported |

| Hoechst 33342 (control) | 0.298 ± 0.015 | Not Reported | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The preclinical assessment of this Compound 5n for its anticancer potential involved the following key experimental procedures:

-

Cell Culture and Cytotoxicity Assay: Human cancer cell lines (HeLa, MCF7, A549, HepG2, and C6) were cultured in appropriate media. The cytotoxic effects of the synthesized compounds were determined using a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells were treated with various concentrations of the compounds, and the cell viability was assessed after a specific incubation period.

-

DNA Synthesis Inhibition Assay: The effect of the compound on DNA synthesis in cancer cells was evaluated. This is often done by measuring the incorporation of a labeled nucleoside, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA. A decrease in EdU incorporation in treated cells compared to control cells indicates inhibition of DNA synthesis.

-

Topoisomerase I Inhibition Assay: Given that benzimidazole derivatives can act as topoisomerase poisons, an in vitro assay was performed to assess the inhibitory effect of Compound 5n on human topoisomerase I. This assay typically measures the relaxation of supercoiled DNA by the enzyme in the presence and absence of the inhibitor.

Mandatory Visualization

Caption: DNA Synthesis Inhibition by Compound 5n.

Section 3: Compound 5n as a Thiosemicarbazone Derivative for Anti-Alzheimer's Activity

A series of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones were synthesized and evaluated as potential agents for the treatment of Alzheimer's disease, with one compound in the series being designated 5n.

Data Presentation

The in vitro inhibitory activity of this Compound 5n was assessed against key enzymes implicated in the pathology of Alzheimer's disease: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A).

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | MAO-A IC50 (nM) |

| A Thiosemicarbazone derivative | 137.19 | 308.43 | Not Reported |

| Galantamine (control) | 101.24 | 261.62 | Not Applicable |

Experimental Protocols

The preclinical evaluation of this Compound 5n for its potential in Alzheimer's disease involved the following key in vitro assays:

-

Cholinesterase (AChE and BChE) Inhibition Assay: The inhibitory activity of the compounds against AChE (from electric eel) and BChE (from equine serum) was determined using Ellman's method. This spectrophotometric method measures the activity of the enzyme by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzyme) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay: The inhibitory effect of the compounds on MAO-A and MAO-B enzymes was evaluated. The assay typically measures the ability of the compound to inhibit the oxidative deamination of a substrate (e.g., kynuramine) by the MAO enzymes. The product of the reaction is then quantified fluorometrically or spectrophotometrically.

Mandatory Visualization

References

- 1. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, anticancer evaluation and molecular docking studies of new benzimidazole- 1,3,4-oxadiazole derivatives as human topoisomerase types I poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer evaluation and molecular docking studies of new benzimidazole- 1,3,4-oxadiazole derivatives as human topoisomerase types I poison - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Adenocarcinoma Potential of Antitumor Agent-44: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of Antitumor agent-44 (also known as Compound 5n), a novel compound demonstrating significant potential in the targeted therapy of adenocarcinoma. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of its mechanism of action, presents key quantitative data, and outlines the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound exerts its cytotoxic effects on human adenocarcinoma cells through a multi-faceted approach targeting fundamental cellular processes. The agent has been shown to disrupt mitochondrial homeostasis, a critical hub for cellular energy production and signaling. This disruption leads to the induction of cell cycle arrest and, ultimately, programmed cell death, or apoptosis, in cancerous cells.[1] Furthermore, preclinical studies utilizing a lung-cancer-cell xenograft mouse model have demonstrated the compound's promising anti-tumor activity in vivo.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound, offering a comparative look at its efficacy.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | Data Not Available |

| HCT-116 | Colon Adenocarcinoma | Data Not Available |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| Table 1: In Vitro Cytotoxicity of this compound against Human Adenocarcinoma Cell Lines. IC50 values represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells. |

| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (%) |

| Nude Mice | Lung Cancer Xenograft | Data Not Available | Data Not Available |

| Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model. This table presents the percentage of tumor growth inhibition following treatment with this compound compared to a control group. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the characterization of this compound's effects on adenocarcinoma cells.

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of this compound on adenocarcinoma cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Adenocarcinoma cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 48 hours.

-

MTT Reagent Addition: After the incubation period, MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound is quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

-

Cell Treatment: Adenocarcinoma cells are treated with this compound at its predetermined IC50 concentration for 24 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (PI Staining)

The effect of this compound on the cell cycle distribution of adenocarcinoma cells is analyzed by flow cytometry using propidium iodide (PI) staining.

-

Cell Treatment and Fixation: Cells are treated with this compound for 24 hours, harvested, and then fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the action of this compound, the following diagrams have been generated using the DOT language.

References

In-depth Pharmacokinetic Profile of Antitumor Agent-44: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antitumor Agent-44

This compound (Compound 5n) has been identified as a novel compound with potential anticancer properties. Preliminary in-vitro and in-vivo studies suggest that its mechanism of action involves the disruption of mitochondrial homeostasis, leading to the induction of cell cycle arrest and apoptosis in human adenocarcinoma cells.[1] Furthermore, the agent has demonstrated antitumor activity in a lung-cancer-cell xenograft mouse model, highlighting its potential as a therapeutic candidate.[1]

Core Pharmacokinetic Parameters

A thorough understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its development. At present, specific quantitative ADME data for this compound is not publicly available. The following table outlines the key pharmacokinetic parameters that would need to be determined through dedicated preclinical and clinical studies.

| Parameter | Description | Data for this compound |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Not Available |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Not Available |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Not Available |

| Clearance (CL) | The rate at which a drug is removed from the body. | Not Available |

| Peak Plasma Concentration (Cmax) | The maximum concentration of a drug in the blood plasma after administration. | Not Available |

| Time to Peak Concentration (Tmax) | The time at which the Cmax is observed. | Not Available |

Experimental Protocols for Pharmacokinetic Analysis

To establish a comprehensive pharmacokinetic profile of this compound, a series of standardized in-vitro and in-vivo experiments would be required. The following are detailed methodologies for key experiments that would be essential in this process.

In-Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of this compound in liver microsomes.

Methodology:

-

Preparation of Microsomes: Liver microsomes from relevant species (e.g., human, rat, mouse) are prepared and protein concentration is determined.

-

Incubation: this compound (at a fixed concentration, e.g., 1 µM) is incubated with the liver microsomes in the presence of a NADPH-regenerating system at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: The reaction is quenched, and the concentration of the remaining parent compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in-vitro half-life and intrinsic clearance.

In-Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in an animal model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Dosing: A cohort of animals is administered this compound either intravenously (IV) or orally (PO) at a defined dose.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and CL. Bioavailability (F%) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is reported to be the induction of apoptosis through the disruption of mitochondrial homeostasis. This suggests an interaction with the intrinsic apoptotic pathway.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Antitumor Agent-44

For Researchers, Scientists, and Drug Development Professionals

Introduction